Technical Profile: cis-Decahydro-1-naphthol (cis-1-Decalol)
Technical Profile: cis-Decahydro-1-naphthol (cis-1-Decalol)
Executive Summary
cis-Decahydro-1-naphthol (CAS: 36159-47-4), commonly known as cis-1-decalol, is a bicyclic secondary alcohol that serves as a fundamental model for conformational analysis in alicyclic chemistry.[1] Unlike its trans-fused counterpart, the cis-decalin framework retains conformational flexibility, allowing for ring inversion (flipping) analogous to cyclohexane.[2] This property makes cis-1-decalol a critical substrate for studying steric effects, particularly the impact of axial versus equatorial substituents on chemical reactivity (e.g., oxidation rates). Industrially, it functions as a specialized intermediate in the synthesis of pharmaceuticals, including poison frog alkaloids, and as a reference standard in the analysis of off-flavor compounds (geosmin/MIB) in water treatment.
Chemical Identity & Physical Properties[3][4][5][6][7]
| Property | Data |
| IUPAC Name | (1R,4aS,8aS*)-Decahydronaphthalen-1-ol |
| Common Name | cis-1-Decalol; cis-Decahydro-1-naphthol |
| CAS Number | 36159-47-4 (generic cis isomer); 493-01-6 (unspecified) |
| Molecular Formula | C₁₀H₁₈O |
| Molecular Weight | 154.25 g/mol |
| Melting Point | 92–93 °C (cis,cis-isomer) |
| Boiling Point | 238 °C (at 760 mmHg) |
| Density | ~0.99 g/cm³ |
| Solubility | Soluble in ethanol, ether, benzene; Insoluble in water |
| Stereochemistry | cis-Ring fusion; C1-OH relative configuration varies (see Section 3) |
Stereochemical & Conformational Analysis[1][2][11]
The defining feature of cis-1-decalol is the flexibility of its carbocyclic skeleton. While trans-decalin is rigid and locked, cis-decalin exists as a dynamic equilibrium between two enantiomeric chair-chair conformers. The introduction of a substituent (hydroxyl group) at the C1 position breaks the degeneracy of these conformers, creating two diastereomeric chair-chair forms for any given stereoisomer.
The Isomers
There are two distinct diastereomers of cis-1-decalol, defined by the relative stereochemistry of the hydroxyl group with respect to the bridgehead hydrogens (H-4a and H-8a):
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Isomer A (cis,cis-1-decalol): The C1-OH group is syn (cis) to the bridgehead hydrogens.
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Isomer B (cis,trans-1-decalol): The C1-OH group is anti (trans) to the bridgehead hydrogens.
Conformational Equilibrium (Ring Flipping)
For the commercially dominant cis,cis-1-decalol (m.p. 93°C), the molecule exists in an equilibrium between two conformers:
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Conformer I (OH-Equatorial): The hydroxyl group occupies the equatorial position. This is generally the thermodynamically preferred conformer due to the absence of 1,3-diaxial interactions involving the hydroxyl group.
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Conformer II (OH-Axial): The hydroxyl group occupies the axial position. This conformer is higher in energy due to steric strain (1,3-diaxial interactions with ring hydrogens).
However, the cis-decalin system itself imposes unique steric constraints. The "concave" nature of the folded rings means that substituents can experience varying degrees of steric hindrance depending on their location relative to the fold.
Figure 1: Conformational equilibrium of cis-1-decalol. The system rapidly interconverts at room temperature, but the equilibrium constant (K) favors the equatorial conformer.
Synthesis & Production Protocols
The primary route to cis-1-decalol involves the catalytic hydrogenation of 1-naphthol.[3] This process requires careful control of catalyst and pressure to maximize the cis-ring fusion selectivity.
Protocol: Catalytic Hydrogenation
Objective: Stereoselective reduction of 1-naphthol to cis-decahydro-1-naphthol.
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Reagents:
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Substrate: 1-Naphthol (purified by sublimation).
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Catalyst: 5% Rhodium on Alumina (Rh/Al₂O₃) or Ruthenium Dioxide (RuO₂). Note: Rhodium is preferred for higher cis-selectivity under mild conditions.
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Solvent: Ethanol or Acetic Acid.
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Procedure:
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Loading: Charge a high-pressure hydrogenation vessel (e.g., Parr reactor) with 1-naphthol (0.1 mol), solvent (100 mL), and catalyst (5 mol%).
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Reaction: Pressurize with Hydrogen gas (H₂) to 50–60 psi (3–4 atm). Agitate at room temperature (25°C).
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Monitoring: Reaction is complete when hydrogen uptake ceases (theoretical uptake: 5 equivalents H₂).
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Workup: Filter the catalyst through Celite under an inert atmosphere (Argon/Nitrogen). Concentrate the filtrate under reduced pressure.
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Purification:
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The crude product is a mixture of cis,cis and cis,trans isomers (with minor trans-decalin byproducts).
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Crystallization: Dissolve the viscous residue in n-heptane. Cool to 0°C to induce crystallization of the cis,cis-1-decalol (m.p. 93°C).
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Yield: Typical isolated yield of the cis,cis isomer is 30–40% from the mixture.
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Reactivity Profile: Oxidation Kinetics
The oxidation of cis-1-decalol to cis-1-decalone is a classic case study in steric acceleration .
Chromic Acid Oxidation
When treated with Chromic Acid (Jones Reagent), secondary alcohols oxidize to ketones. The rate-determining step is the decomposition of the chromate ester intermediate.[4]
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Mechanism:
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Formation of the alkyl chromate ester (Rapid, reversible).
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Base-assisted elimination of the alpha-proton (Rate-determining).
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Kinetic Effect:
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Axial OH: The formation of the ketone relieves the severe 1,3-diaxial steric strain present in the axial alcohol. This relief of strain in the transition state lowers the activation energy, resulting in a faster reaction rate .
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Equatorial OH: The equatorial alcohol is relatively unhindered. The transition to the ketone provides less steric relief, resulting in a slower reaction rate .
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Result: In the cis-decalin system, if the reaction conditions allow for rapid equilibration, the oxidation will proceed primarily through the axial conformer pathway (Winstein-Holness kinetics), or if the isomers are locked/separated, the axial isomer oxidizes significantly faster.
Figure 2: Mechanism of Chromic Acid oxidation showing the rate-limiting elimination step where steric acceleration occurs.
Analytical Characterization
Distinguishing between the cis and trans ring fusions, and the axial vs. equatorial alcohol orientation, is achieved primarily via 1H NMR Spectroscopy .
Proton NMR (1H NMR)
The signal for the carbinol proton (H-1, the proton attached to the same carbon as the OH) is diagnostic.
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Coupling Constants (J values):
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Axial Proton (Equatorial OH): The axial H-1 couples with adjacent axial protons (at C2) with a large coupling constant (J ≈ 10–12 Hz) due to the 180° dihedral angle (Karplus relationship). It appears as a broad multiplet (td or tt).
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Equatorial Proton (Axial OH): The equatorial H-1 couples with adjacent protons with only small coupling constants (J ≈ 2–5 Hz) due to gauche interactions (dihedral angles ~60°). It appears as a narrow multiplet or broad singlet (
is small).
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Chemical Shift: The equatorial proton (axial OH) is typically deshielded (downfield shift) relative to the axial proton.
Applications
Pharmaceutical Synthesis
cis-1-Decalol derivatives are used as scaffolds in the total synthesis of poison frog alkaloids (e.g., decahydroquinoline class). The stereochemical control inherent in the cis-decalin system allows researchers to direct the stereochemistry of subsequent functionalizations.
Environmental Analysis
It serves as a reference standard for the analysis of Geosmin and 2-Methylisoborneol (MIB) . These are earthy/musty off-flavor compounds found in drinking water. cis-1-Decalol is often used as an internal standard or a surrogate in GC-MS protocols due to its similar volatility and extraction properties but distinct retention time.
References
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Meyers, A. I., et al. (1971). "Reduction of 1-Naphthol to cis,cis-1-Decalol". Organic Syntheses, 51, 103. Link
- Eliel, E. L. (1962). Stereochemistry of Carbon Compounds. McGraw-Hill.
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Dodziuk, H., et al. (2005).[5] "1H and 13C NMR chemical shifts and spin-spin coupling constants in trans- and cis-decalins". Magnetic Resonance in Chemistry, 43(8), 639-646.[5] Link
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Sigma-Aldrich. (2024). "cis-Decahydro-1-naphthol Product Sheet". Link
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PubChem. (2024). "cis-Decahydro-1-naphthol Compound Summary". National Library of Medicine. Link
